molecular formula C15H12N2O4S B2736613 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide CAS No. 1207061-75-3

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide

Cat. No.: B2736613
CAS No.: 1207061-75-3
M. Wt: 316.33
InChI Key: LTKSSDOTAFVAFE-DUXPYHPUSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the thieno[3,4-c]isoxazole ring: This involves the reaction of thienyl derivatives with nitrile oxides under controlled conditions.

    Coupling of the two rings: The final step involves the formation of the acrylamide linkage through a condensation reaction between the benzo[d][1,3]dioxole and thieno[3,4-c]isoxazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The acrylamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}prop-2-enamide: can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-14(16-15-10-6-22-7-11(10)17-21-15)4-2-9-1-3-12-13(5-9)20-8-19-12/h1-5H,6-8H2,(H,16,18)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKSSDOTAFVAFE-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(ON=C2CS1)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(ON=C2CS1)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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